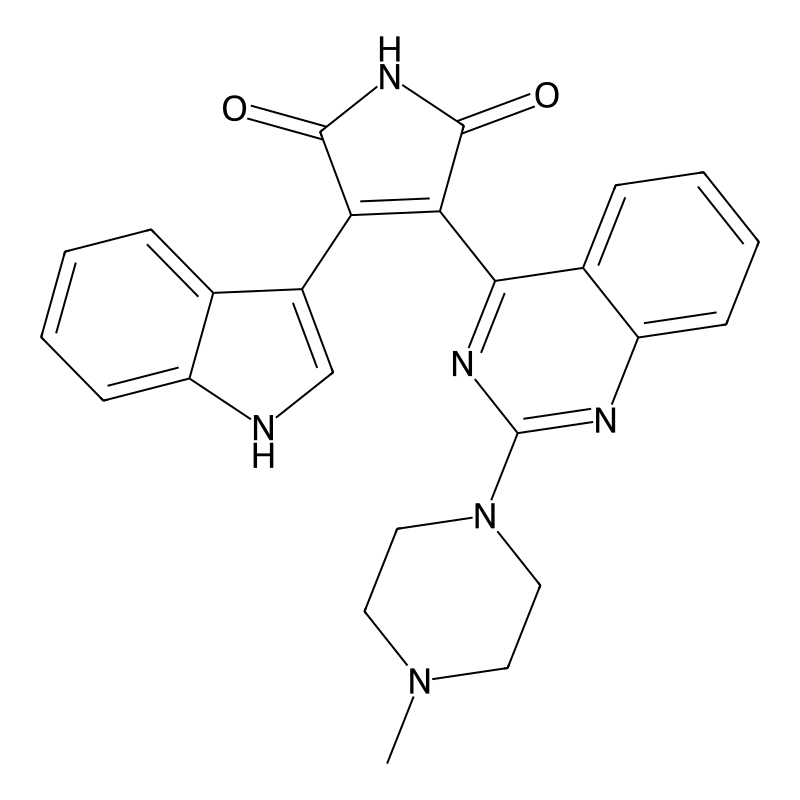

Sotrastaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sotrastaurin PKC inhibitor mechanism of action

Key Experimental Data and Protocols

For researchers looking to replicate or understand the foundational assays, the table below outlines key experimental details from the literature.

| Experimental Context | Assay/Method | Key Protocol Details | Outcome/Measurement |

|---|---|---|---|

| Renal Transplant Recipients (Ex Vivo) [1] | Mixed Lymphocyte Reaction (MLR) | Patient PBMCs were isolated and used in MLR to assess anti-donor response. Treg suppressive function was tested by co-culturing CD4+CD25high Tregs with alloactivated Teff cells. | Inhibition of T-cell proliferation (IC50 determined). Tregs from sotrastaurin-treated patients maintained suppressive function (67% inhibition at month 6). |

| Renal Transplant Recipients (Ex Vivo) [1] | Flow Cytometry | Patient blood samples were analyzed using eight-color flow cytometry to define lymphocyte populations and Treg numbers (defined as CD4+CD25highFoxP3+). | Treg numbers correlated with higher this compound trough levels (r = 0.68, p = 0.03). |

| Psoriatic T-cells (In Vitro) [2] | T-cell Culture & Functional Assay | Circulating and dermal Tregs from psoriasis patients were stimulated with anti-CD3/CD28 in the presence of IL-1β or IL-23, with or without this compound. | This compound prevented inflammation-induced Treg instability (maintained high Foxp3/CD25, prevented IL-17A/IFNγ production). |

| Uveal Melanoma (UM) Cells (In Vitro) [3] | Cell Viability & Synergy Assays | GNAQ/GNA11-mutant UM cell lines were treated with this compound (IDE196) alone and in combination with PI3K/mTOR inhibitor BEZ235. Viability was assessed. | PKC inhibitor monotherapy suppressed MAPK signaling but not PI3K/AKT. Concurrent PKC and PI3K inhibition synergistically induced cell death. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively targeting key nodes in intracellular signaling pathways. The diagram below illustrates its core mechanism and downstream consequences in different cell types.

This compound inhibits PKC, blocking NF-κB and Teff activation while preserving Treg function.

Current Developmental Status

According to the most recent updates in the search results, the clinical development of this compound has been discontinued for several initial indications [4]:

- Discontinued Indications: Liver transplant rejection, renal transplant rejection, psoriasis, ulcerative colitis, and uveitis.

- Ongoing Oncology Research (Phase I/II): Research has shifted focus to oncology, particularly for the treatment of diffuse large B-cell lymphoma and uveal melanoma [4] [3]. However, recent clinical trials in metastatic uveal melanoma have shown only modest response rates (e.g., 9% with IDE196) [3]. A key finding is that PKC-independent PI3K/AKT signaling remains active in uveal melanoma cells, diminishing the efficacy of PKC inhibitor monotherapy [3]. This underscores the need for combination therapies, such as concurrently targeting PKC and PI3K/AKT pathways, to synergistically induce cell death [3].

References

- 1. The protein kinase C inhibitor this compound allows regulatory T ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PKC in Human T Cells Using this compound ... [sciencedirect.com]

- 3. PKC-independent PI3K signalling diminishes PKC inhibitor ... [nature.com]

- 4. - AdisInsight this compound [adisinsight.springer.com]

what is Sotrastaurin used for in research

Mechanism of Action

Sotrastaurin (also known as AEB071) is a small molecule that potently inhibits classical and novel isoforms of Protein Kinase C (PKC), including PKC-α, PKC-β, and PKC-θ [1] [2] [3].

- Primary Target: It blocks early T-cell activation by inhibiting the PKC pathway, a calcineurin-independent mechanism [1] [3]. This differentiates it from standard calcineurin inhibitors like cyclosporine and tacrolimus.

- Downstream Effects: By inhibiting PKC, this compound prevents the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) [1] [2]. This leads to reduced production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are critical for T-cell proliferation and immune response [1] [2] [3].

- Effect on Regulatory T-cells (Tregs): A key research finding is that this compound inhibits effector T-cells while potentially sparing or even promoting the function of regulatory T-cells (Tregs). Treg numbers were found to correlate with higher this compound trough levels in patients, and the suppressive function of these cells remained intact ex vivo [1].

The following diagram illustrates the signaling pathway inhibited by this compound and its cellular effects:

Research Applications and Experimental Data

This compound is utilized across multiple research fields, with data generated from in vitro studies, preclinical models, and human clinical trials.

Table 1: Primary Research Applications of this compound

| Field of Research | Specific Application / Model | Key Findings / Rationale | Citation |

|---|---|---|---|

| Transplantation Immunology | Kidney and liver transplant models (rodent, non-human primate, human trials). | Prolongs allograft survival; investigated as a calcineurin inhibitor (CNI)-free or CNI-sparing regimen to avoid nephrotoxicity. | [1] [2] [4] |

| Autoimmune Diseases | Psoriasis (human Phase II trials). | Showed significant improvement in skin lesions (69% reached PASI75 at 300 mg dose) by reducing inflammatory cytokines (TNF-α, IL-12/23). | [5] [2] |

| Oncology | Uveal melanoma (human Phase I/II trials). | Targets oncogenic signaling driven by GNAQ/GNA11 mutations; clinical efficacy as monotherapy was limited, leading to research in combination therapies (e.g., with PI3Kα inhibitor Alpelisib). | [6] [7] |

| Ischemia-Reperfusion Injury (IRI) | Liver transplantation in rat models. | Demonstrated cytoprotective effects; ameliorated liver IRI by reducing inflammation, apoptosis, and promoting hepatocyte proliferation. | [3] |

| Basic Immunology & Signal Transduction | In vitro T-cell activation and proliferation assays (e.g., Mixed Lymphocyte Reaction). | Used to dissect PKC-specific signaling pathways in T-cells, confirming its role in alloreactivity without compromising Treg function. The IC50 for inhibiting alloactivated T-cell proliferation is ~90 nM (45 ng/ml). | [1] |

Table 2: Key Experimental Protocols and Parameters

| Parameter | Details from Cited Literature |

|---|

| Common In Vivo Dosing | Rat models: 30 mg/kg, twice daily (b.i.d.) via oral gavage [3]. Human clinical trials: 200 mg to 700 mg, b.i.d. [4] [7]. | | In Vitro Cell Culture | T-cell suppression assays: this compound used at 10 nM to 50 ng/ml (∼100 nM) concentrations in ConA-stimulated spleen T cell cultures [1] [3]. | | Key Readouts & Biomarkers | Efficacy: Graft survival, biopsy-proven acute rejection, Psoriasis Area and Severity Index (PASI), tumor response per RECIST criteria. Pharmacodynamics: Phosphorylation of PKC substrates (pMARCKS), ERK, AKT; cytokine levels (IL-2, IFN-γ); NF-κB activation [1] [3] [7]. | | Noted Adverse Effects | In clinical trials, generally well-tolerated. Specific regimens showed inadequate efficacy leading to study discontinuation. Combination with Alpelisib caused hyperglycemia and other Grade 3 toxicities [4] [7]. |

Research Conclusions and Status

- Clinical Development Status: The clinical development of this compound for transplantation and psoriasis has been discontinued due to efficacy failure in Phase II trials [2] [4]. While the initial immunosuppressive regimen with tacrolimus was promising, the maintenance regimen without calcineurin inhibitors proved inadequate [4].

- Ongoing Research Value: Despite clinical discontinuation, this compound remains a highly specific and valuable tool compound for basic research. It is widely available from multiple life science suppliers (e.g., Abcam, BioVision, Selleck Chemicals) for in vitro and preclinical studies aimed at understanding PKC biology [5] [8].

- Key Research Insight: A significant finding from transplant research is that this compound appears to differentially modulate T-cell subsets—potently inhibiting effector T-cell responses while preserving regulatory T-cell function, a desirable property in immunotherapy [1].

References

- 1. The protein kinase C inhibitor this compound allows regulatory T ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound, a Protein Kinase C Inhibitor, Ameliorates ... [pmc.ncbi.nlm.nih.gov]

- 4. First Clinical Results in Renal‐Transplant Recipients [sciencedirect.com]

- 5. This compound Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. A Phase Ib Study of this compound, a PKC Inhibitor, and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (PKC Inhibitor) Insightful Analysis: Trends ... [datainsightsmarket.com]

Sotrastaurin AEB071 exploratory research applications

Mechanism of Action and Signaling Pathways

Sotrastaurin is a pan-PKC inhibitor that potently targets classical (α, β) and novel (δ, ε, η, θ) PKC isoforms with Kᵢ values in the subnanomolar to low nanomolar range [1] [2]. Its therapeutic action depends on the cellular context, primarily functioning through two key pathways:

- Immunosuppressive Pathway: In T-cells, this compound inhibits early T-cell activation by targeting PKC, which is crucial for signaling downstream of the T-cell receptor (TCR) and CD28.

- Oncologic Pathway in Uveal Melanoma: In GNAQ/GNA11-mutant uveal melanoma cells, the constitutive activation of PKC is driven by the mutant G-protein. This compound targets this dysregulated pathway.

The following diagram illustrates these two primary mechanisms of action.

This compound inhibits PKC to suppress T-cell activation in immunology and blocks oncogenic signaling in GNAQ-mutant uveal melanoma.

Research Applications and Key Findings

This compound has been investigated in various disease models, with its most defined applications in transplantation immunology and oncology.

Immunology and Transplantation Research

This compound functions as an immunosuppressive agent by targeting early T-cell activation, a mechanism distinct from calcineurin inhibitors like cyclosporine A [1].

- Key Findings: It potently inhibits interleukin-2 (IL-2) secretion, CD25 expression, and T-cell proliferation in response to stimulation [1]. It also preserves regulatory T-cell (Treg) stability and function, reducing their conversion to IL-17-producing cells, which is a potential therapeutic mechanism for autoimmune conditions like psoriasis [3].

- Combination Therapy: In a rat cardiac allograft model, this compound monotherapy significantly reduced pro-inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-2, IL-6) and demonstrated additive effects when combined with tacrolimus, leading to prolonged graft survival [4].

Oncology Research: Uveal Melanoma

Research has focused on metastatic uveal melanoma (UM), where ~90% of cases harbor activating mutations in GNAQ or GNA11 genes that constitutively activate the PKC pathway [5] [6].

- Selective Cytotoxicity: AEB071 selectively inhibits the growth of UM cells harboring GNAQ mutations by inducing G1 cell cycle arrest and apoptosis, while showing little effect on GNAQ wild-type cells or normal melanocytes [6].

- Mechanistic Insights: This antitumor effect is associated with:

- Inhibition of Erk1/2 phosphorylation.

- Suppression of NF-κB signaling and downstream targets like survivin, Bcl-xL, and XIAP.

- Increased expression of the cell cycle inhibitor p27Kip1 [6].

- Overcoming Resistance: Preclinical models suggested that PKC inhibition can induce feedback activation of the PI3K-AKT pathway. This provided the rationale for clinical trials combining this compound with PI3Kα (alpelisib) or MEK (binimetinib) inhibitors [5] [7].

Experimental Data and Protocols

The following table summarizes key experimental findings and methodological details from foundational research on this compound.

Table 1: Summary of Key In Vitro and In Vivo Experimental Data

| Experimental Model | Treatment | Key Findings/Outcomes | Reference |

|---|---|---|---|

| Primary Human T-cells | AEB071 (low nM conc.) | ↓ IL-2 secretion; ↓ CD25 expression; inhibition of CD3/CD28-induced proliferation. | [1] |

| Human Neutrophils (in vitro) | AEB071 (~3 µM) | Significantly inhibited cell migration & superoxide anion production. | [8] |

| UM Cell Lines (in vitro) | AEB071 (0.8 - 4 µM IC₅₀) | Selective growth inhibition & apoptosis in GNAQ-mutant cells; ↓ p-Erk, ↓ Cyclin D1. | [6] |

| Rat Cardiac Allograft (in vivo) | AEB071 (60 mg/kg, BID) | Significant reduction in serum IFN-γ, IL-2, IL-6, TNF-α; prolonged graft survival. | [4] |

Detailed Experimental Protocols

1. Protocol for In Vitro T-Cell Activation Assay [1]

- Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or mice.

- Stimulation: Activate T-cells using anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).

- Intervention: Co-treat cells with varying concentrations of this compound (e.g., 1 nM - 1 µM). Use DMSO as a vehicle control.

- Readout:

- Early Activation (24h): Measure CD25 surface expression by flow cytometry. Quantify IL-2 in supernatant by ELISA.

- Proliferation (3-5 days): Assess using [³H]-thymidine incorporation or CFSE dilution assay.

2. Protocol for Uveal Melanoma Cell Viability and Mechanistic Studies [6]

- Cell Lines: Use a panel of UM cell lines with known GNAQ status (e.g., mutant: Mel202, 92.1; wild-type: C918, Ocm1).

- Viability Assay (MTS): Seed cells in 96-well plates. Treat with a dose range of this compound (e.g., 0.1 - 10 µM) for 72 hours. Measure cell viability with MTS reagent (absorbance at 490nm).

- Cell Cycle Analysis: After 24-48h of treatment, fix cells in ethanol, treat with RNase A, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry.

- Apoptosis Assay: Stain treated cells with Annexin V-FITC and PI, then analyze by flow cytometry.

- Immunoblotting: Prepare whole-cell lysates from treated cells. Perform SDS-PAGE and western blotting using antibodies against:

- Signaling: p-ERK, total ERK, p-PKC substrates.

- Cell Cycle: Cyclin D1, p27Kip1.

- Apoptosis: Survivin, Bcl-xL, cleaved Caspase-3.

Clinical Trial Synopsis in Uveal Melanoma

Despite strong preclinical rationale, clinical efficacy of this compound combinations in metastatic uveal melanoma has been limited. The table below summarizes key phase Ib trial findings.

Table 2: Summary of Clinical Trial Results for this compound Combinations in Metastatic Uveal Melanoma

| Trial Combination | Primary Objective (MTD) | Key Efficacy Findings (RECIST v1.1) | Common Treatment-Related AEs (≥30%) |

|---|---|---|---|

| This compound + Alpelisib (PI3Kα inhibitor) [5] | This compound 200 mg BID + Alpelisib 350 mg QD | ORR: 0%; Median PFS: 8 weeks; Stable disease in some patients. | Hyperglycemia, Diarrhea, Nausea, Rash, Fatigue |

| This compound + Binimetinib (MEK inhibitor) [7] | DL1: this compound 300 mg / Binimetinib 30 mg BID.\newline DL2: this compound 200 mg / Binimetinib 45 mg BID. | ORR: 0%; Stable disease in 60.5% of patients. | Diarrhea (94.7%), Nausea (78.9%), Vomiting (71.1%), Fatigue (52.6%) |

Conclusion and Research Outlook

This compound (AEB071) remains a powerful tool for probing PKC-dependent signaling in immunology and oncology. Its exploratory research applications are well-defined:

- As a selective immunosuppressant that modulates T-cell and neutrophil function.

- As a targeted agent for GNAQ/GNA11-mutant uveal melanoma in preclinical models.

However, clinical translation in oncology has been challenging, with combinations failing to achieve radiographic responses despite demonstrating target engagement [5] [7]. Future research may focus on identifying biomarkers to predict resistance or exploring its utility in other PKC-driven pathologies.

References

- 1. The potent protein kinase C-selective inhibitor AEB ( 071 )... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. The Potent Protein Kinase C-Selective Inhibitor AEB071 ... [sciencedirect.com]

- 3. Targeting PKC in Human T Cells Using this compound ... [sciencedirect.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. A Phase Ib Study of this compound, a PKC Inhibitor, and ... [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase C inhibitor AEB071 targets ocular ... [pmc.ncbi.nlm.nih.gov]

- 7. A phase Ib trial of combined PKC and MEK inhibition with ... [frontiersin.org]

- 8. The protein kinase C inhibitor AEB ( 071 )... | Sigma-Aldrich this compound [sigmaaldrich.com]

Mechanism of Action & Key Characteristics

Sotrastaurin is a synthetic low-molecular-weight compound that acts as a potent, highly selective pan-inhibitor of classical (PKCα, PKCβ) and novel (PKCθ) PKC isoforms, which are critical for proximal T-cell receptor (TCR) signaling [1] [2].

| Feature | Description |

|---|---|

| Primary Target | Protein Kinase C (PKC) isoforms α, β, and θ [1] [2] |

| Mechanism | Inhibits PKC activity, preventing subsequent downstream signaling [2] |

| Key Downstream Effect | Suppresses activation of Nuclear Factor-kappa B (NF-κB) [1] [3] |

| Primary Outcome | Blocks early T-cell activation & IL-2 production [2] |

| Distinguishing Feature | Calcineurin-independent immunosuppression [2] [4] |

The following diagram illustrates the signaling pathway that this compound inhibits.

This compound inhibits PKC activation, blocking the NF-κB pathway and T-cell gene transcription.

Quantitative & Clinical Data Summary

| Parameter | Value | Context / Significance |

|---|---|---|

| IC₅₀ (Proliferation) | 45 ng/mL (90 nM) | Half-maximal inhibitory concentration for alloactivated T-cell proliferation in MLR [1] [5] |

| Treg Suppression | 35% (with drug) vs 47% (without drug) | Suppression of Teff proliferation at 1:5 ratio; difference not statistically significant (P=0.33) [1] [5] |

| Typical Dose (Transplant) | 200-300 mg, twice daily | Doses used in Phase II renal transplant trials [6] |

| Steady-state Trough (200 mg BID) | ~600 ng/mL | Predose blood concentration at steady state [6] |

| Steady-state Trough (300 mg BID) | ~900 ng/mL | Predose blood concentration at steady state [6] |

| Elimination Half-life | ~6 hours | Average half-life in clinical studies [6] |

| Finding | Experimental Evidence |

|---|---|

| Preserved Treg Function | Tregs from this compound-treated patients suppressed anti-donor response in MLR by 67% at month 6, comparable to pre-transplantation (82%) [1] [5]. |

| Dose-dependent Alloresponse Inhibition | Ex vivo MLR showed a clear dose-response curve in inhibiting T-cell proliferation [1]. |

| Stable Treg Numbers | Treg frequency post-transplantation correlated with higher this compound trough levels (r=0.68, P=0.03) [1] [5]. |

| Intact STAT-5 Signaling | STAT-5 phosphorylation in Tregs remained intact after this compound incubation, suggesting maintained IL-2 pathway sensitivity [1] [5]. |

| Renal Function Benefit | eGFR was significantly higher with this compound+MPA vs tacrolimus control (59.0 vs 49.5 mL/min/1.73 m² at month 3, p=0.006) [4]. |

| Efficacy Trade-off | A Phase II trial showed higher BPAR rates with this compound+MPA (23.6%) vs tacrolimus (4.5%), despite better renal function [4]. |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here is a summary of the core methodologies used in the cited studies.

Mixed Lymphocyte Reaction (MLR) for Assessing Alloresponse & Treg Function [1]

This protocol measures the inhibition of T-cell proliferation and the suppressive capacity of Tregs.

Workflow for MLR to assess T-cell proliferation and Treg suppression capacity.

- Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMC) from heparinized blood via Ficoll-Paque density gradient centrifugation. Cells can be cryopreserved in 10% DMSO for later analysis [1].

- Treg Separation: Thawed PBMC are resuspended in MACS buffer and labeled with CD25-microbeads. The CD4+CD25high population is positively selected using an autoMACS separator. The untouched residual fraction (CD25low) is used as the responder T effector (Teff) population [1].

- Co-culture & Suppression Assay:

- Alloresponse (Teff Proliferation): Culture Teff cells with allogeneic antigen-presenting cells (APCs).

- Treg Suppression: Co-culture Tregs with Teffs and APCs at a defined ratio (e.g., 1:5 Treg:Teff).

- Drug Testing: Add this compound in vitro (e.g., at 50 ng/mL) or use cells from this compound-treated patients [1] [5].

- Proliferation Readout: Quantify proliferation after several days using a method like thymidine uptake or CFSE dilution. Calculate the percentage of suppression by Tregs [1].

Flow Cytometry for Cell Phenotyping and Signaling [1]

This protocol is used to track Treg numbers and analyze phosphorylation states of signaling proteins.

- Cell Staining for Treg Frequency: Use EDTA-anticoagulated whole blood or isolated PBMC. Stain cells with a panel of monoclonal antibodies, typically including:

- Phospho-Specific Flow Cytometry for Signaling:

- Data Acquisition and Analysis: Measure samples on a flow cytometer (e.g., FACS Canto II) and analyze the data to determine the frequency of CD4+CD25highFoxP3+ Tregs and levels of protein phosphorylation [1].

Research Implications & Clinical Context

The distinctive profile of this compound creates specific research and clinical opportunities. Its calcineurin-inhibitor-free mechanism provides a potential pathway to avoid CNI-associated nephrotoxicity, as evidenced by significantly better renal function in a Phase II trial [4]. Furthermore, the differential effect on Teff cells versus Tregs suggests its potential application in regimens designed to promote immune tolerance, where controlling pathogenic responses while preserving regulation is paramount [1] [5].

However, a major challenge identified in clinical trials is its lower efficacy compared to standard-of-care when used in a CNI-free regimen with MPA, leading to higher rates of acute rejection [4]. This indicates that future research should focus on optimizing combination regimens, potentially with other non-nephrotoxic agents, to achieve sufficient immunosuppressive power without sacrificing renal benefit.

References

- 1. The protein kinase C inhibitor allows regulatory this compound ... T cell [pmc.ncbi.nlm.nih.gov]

- 2. The Potent Protein Kinase C-Selective Inhibitor AEB071 ... [sciencedirect.com]

- 3. This compound, a Protein Kinase C Inhibitor, Ameliorates ... [sciencedirect.com]

- 4. This compound, a Novel Small Molecule Inhibiting Protein-Kinase C [ovid.com]

- 5. The protein kinase C inhibitor this compound allows ... [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of this compound clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

Sotrastaurin immunosuppressant clinical development

Mechanism of Action and Signaling Pathway

Sotrastaurin is a novel immunosuppressant that works by selectively inhibiting key isoforms of Protein Kinase C (PKC), specifically PKC-α, PKC-β, and PKC-θ [1] [2]. These isoforms are critical for signaling downstream of the T-cell receptor (TCR).

The following diagram illustrates the signaling pathway targeted by this compound and its differential effects on T-cells.

Figure 1: this compound inhibits PKC, blocking NF-κB-driven effector T-cell activation while potentially preserving Regulatory T-cell (Treg) function linked to the same pathway. [1] [3] [4]

Key Clinical and Experimental Data

Clinical and in vitro studies have provided quantitative data on this compound's activity and efficacy.

Table 2: Key Quantitative Findings from this compound Studies

| Study Area | Finding / Metric | Value / Outcome | Context |

|---|---|---|---|

| Potency (In Vitro) | IC₅₀ for T-cell Proliferation | 45 ng/mL (90 nM) [1] [4] | Half-maximal inhibitory concentration in mixed lymphocyte reaction (MLR) |

| Treg Function (In Vitro) | Suppression of Teff Prolagation | 35% (with this compound) vs. 47% (without drug) (P=0.33) [1] [4] | At 50 ng/mL this compound and 1:5 Treg:Teff ratio, showing no statistical difference |

| Clinical Efficacy (Psoriasis) | PASI75 Response at 2 Weeks | 69% reduction [3] | In patients receiving 300 mg BID vs. placebo |

| Clinical Correlation | Treg Numbers Post-Transplant | Correlation coefficient r=0.68 (P=0.03) [1] | Correlation with higher this compound trough levels in renal transplant patients |

Detailed Experimental Protocol

For researchers, here is a detailed methodology for assessing this compound's effect on T-cells, based on the protocols from the search results [1].

Objective: To evaluate the ex vivo and in vitro effect of this compound on alloreactive T-cell proliferation and Regulatory T-cell (Treg) function.

Key Materials:

- Cells: Peripheral Blood Mononuclear Cells (PBMCs) from human donors or patients.

- Drug: this compound powder, dissolved in DMSO and further diluted in cell culture medium (RPMI-1640).

- Assay Kits: Mixed Lymphocyte Reaction (MLR), flow cytometry antibodies (e.g., for CD4, CD25, FoxP3, CD127), and cell proliferation dyes.

Procedure:

- Cell Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation. Cells can be cryopreserved for later analysis.

- Treg Isolation: Isulate CD4+CD25high T cells (Tregs) from PBMCs using magnetic-activated cell sorting (MACS) with CD25-microbeads. The untouched fraction (CD25low/neg) is used as responder T effector cells (Teffs).

- Mixed Lymphocyte Reaction (MLR):

- For Potency (IC₅₀): Culture allogeneic Teffs with irradiated stimulator cells in the presence of a concentration gradient of this compound (e.g., 0-200 nM). Measure proliferation after several days (e.g., via 3H-thymidine incorporation or CFSE dilution) to calculate the IC₅₀.

- For Treg Function: Co-culture isolated Tregs with Teffs (e.g., at a 1:5 ratio) and allogeneic stimulator cells. Add a fixed concentration of this compound (e.g., 50 ng/mL). Suppression is calculated as the percentage reduction in Teff proliferation compared to wells without Tregs.

- Flow Cytometry Analysis: Use multi-color flow cytometry to phenotype T-cell populations and analyze phosphorylation status of key signaling proteins like STAT-5 in Tregs after incubation with this compound.

Clinical Development Status and Rationale

Despite a promising mechanism, this compound's clinical development for its primary indications has been halted.

- Discontinued Indications: According to the AdisInsight record, development has been officially discontinued for preventing liver and renal transplant rejection, as well as for psoriasis, ulcerative colitis, and uveitis [5].

- Reason for Discontinuation: The ScienceDirect resource explicitly states that two separate Phase II trials of this compound showed "efficacy failure" [3]. This suggests the drug did not achieve the primary endpoints for preventing organ rejection compared to the standard of care.

- Potential Ongoing Research: The only potential area of ongoing research appears to be in oncology. The same source notes a Phase I/II status for uveal melanoma and other lymphomas, but it also highlights that there have been no recent reports of development as of July 2021 [5].

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The protein kinase C inhibitor this compound allows ... [pubmed.ncbi.nlm.nih.gov]

- 5. - AdisInsight this compound [adisinsight.springer.com]

Sotrastaurin protein kinase C inhibition pathway

Core Mechanism of Action & Signaling Pathway

Sotrastaurin exerts its effect by disrupting a critical signaling cascade in T-cell activation, as illustrated below.

This compound inhibits PKC isoforms, blocking the NF-κB signaling pathway in T-cells.

- Target Engagement: Upon T-cell receptor (TCR) engagement, the lipid second messenger diacylglycerol (DAG) is produced. DAG normally activates classical and novel PKC isoforms by binding to their regulatory C1 domains. This compound acts as an ATP-competitive inhibitor, binding to the catalytic domain of these PKC enzymes and preventing their kinase activity [1] [2].

- Key Downstream Inhibition: The primary consequence of PKC inhibition is the blockade of the NF-κB signaling pathway. NF-κB is a pivotal transcription factor for the expression of pro-inflammatory cytokines like IL-2 and IFN-γ, which are essential for full T-cell activation and clonal expansion [3] [1]. By inhibiting this pathway, this compound effectively dampens the alloreactive immune response.

- Distinction from Calcineurin Inhibitors: Unlike calcineurin inhibitors (e.g., cyclosporine), which inhibit both NF-κB and NFAT (Nuclear Factor of Activated T-cells) pathways, this compound's action is more selective, primarily targeting NF-κB. This selectivity is thought to underlie its unique effect on regulatory T-cells (Tregs) [3].

Key Experimental Models & Protocols

The characterization of this compound's efficacy and mechanism relied on several standard immunology and pharmacology assays.

In Vitro & Ex Vivo Functional Assays

The Mixed Lymphocyte Reaction (MLR) is a central assay used to measure T-cell response to allogeneic cells (cells from a genetically different individual of the same species) and to evaluate the inhibitory effect of immunosuppressants [3] [1].

- Purpose: To simulate the T-cell alloimmune response in vitro and to test the potency of this compound in inhibiting this response.

- Basic Protocol: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients are isolated via Ficoll density gradient centrifugation. Responder PBMCs are co-cultured with irradiated or mitomycin-C-treated allogeneic stimulator PBMCs to trigger a proliferative response. This compound is added to the culture at varying concentrations. After several days (typically 5-7), T-cell proliferation is measured, often using tritiated thymidine ([³H]-thymidine) incorporation or CFSE dilution assays [3] [1].

- Key Data Output: The IC₅₀ value (45 ng/ml) was determined from dose-response curves generated in this assay [3] [4].

Analysis of Regulatory T-Cell (Treg) Function

A critical finding was that this compound spares the function of regulatory T-cells. This was assessed using Treg suppression assays [3] [4].

- Purpose: To determine if this compound directly affects the ability of Tregs to suppress the proliferation of effector T-cells (Teffs).

- Basic Protocol: Tregs (CD4+CD25high) and Teffs (CD4+CD25low/neg) are isolated from PBMCs using magnetic-activated cell sorting (MACS). Teffs are labeled with a proliferation dye (e.g., CFSE) and cultured with allogeneic stimulator cells. Autologous Tregs are added back at various ratios (e.g., 1:5 Treg:Teff). This compound is added to the test wells. After a culture period, suppression of Teff proliferation is analyzed by flow cytometry. The percentage of suppression is calculated by comparing proliferation in the presence versus absence of Tregs [3].

- Key Data Output: The study found that Tregs suppressed Teff proliferation by 35% in the presence of this compound versus 47% without the drug, a difference that was not statistically significant (P=0.33) [3] [4].

Research & Clinical Applications

Research into this compound has explored its utility in several therapeutic areas, with varying levels of success.

| Application Area | Key Findings & Status | Reference |

|---|---|---|

| Organ Transplantation | Phase II trials in kidney transplant; showed inhibition of alloreactivity while preserving Treg function. | [3] [4] |

| Autoimmune Diseases (e.g., Psoriasis) | Early-phase clinical trials demonstrated proof-of-concept for immune modulation. | [3] [5] |

| Oncology (Uveal Melanoma) | Phase I/II trials as monotherapy and in combination (e.g., with PI3Kα inhibitor Alpelisib); showed target engagement but limited clinical efficacy. | [2] [6] |

| Virology | In vitro studies showed no pro-viral effects on HBV or HCV replication, supporting its potential use in infected transplant recipients. | [7] |

Future Research Directions

While this compound has demonstrated potent PKC inhibition and a unique immunological profile, its clinical development has faced challenges, particularly in demonstrating strong efficacy in oncology. Future research may focus on:

- Combination Therapies: Exploring synergies with other targeted agents or immunotherapies to overcome resistance mechanisms, such as the observed upregulation of the PI3K/AKT pathway upon PKC inhibition [6].

- Biomarker Identification: Developing biomarkers to identify patient populations most likely to respond to PKC inhibition.

- Reformulation: Investigating alternative formulations or delivery systems to improve bioavailability or tolerability.

References

- 1. The Potent Protein Kinase C-Selective Inhibitor AEB071 ... [sciencedirect.com]

- 2. for Cancer Therapy | Encyclopedia MDPI Protein Kinase C Inhibitors [encyclopedia.pub]

- 3. The protein allows regulatory T cell... kinase C inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 4. The protein kinase C inhibitor this compound allows ... [pubmed.ncbi.nlm.nih.gov]

- 5. ( this compound ) in the Real World: 5 Uses You'll Actually... PKC Inhibitor [linkedin.com]

- 6. A Phase Ib Study of this compound, a PKC Inhibitor, and ... [mdpi.com]

- 7. The Novel Immunosuppressive Protein Kinase C Inhibitor ... [journals.plos.org]

Mechanisms and Cellular Players in Neuroinflammation

Neuroinflammation is a complex immune response in the central nervous system (CNS). While acute inflammation is protective, chronic neuroinflammation is a key driver of neurodegenerative diseases like Alzheimer's disease and Multiple Sclerosis [1] [2] [3]. The process involves several core cell types and molecular pathways.

The table below summarizes the primary cellular components involved:

| Component | Role in Neuroinflammation | Key Features | Citations |

|---|---|---|---|

| Microglia | Resident CNS immune cells; first responders. | Adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes; release cytokines (TNF-α, IL-1β, IL-6) and neurotoxic factors. | [1] |

| Astrocytes | Most abundant CNS glial cells; support neurons and modulate inflammation. | Become reactive (A1 pro-inflammatory or A2 anti-inflammatory); contribute to glial scar formation; interact closely with microglia. | [1] [3] |

| Peripheral Immune Cells | Infiltrate the CNS when the blood-brain barrier is disrupted. | T cells (e.g., Th1, Th17) and macrophages amplify inflammation; T regulatory cells (Tregs) can suppress it. | [1] |

Key Signaling Pathways in Neuroinflammation

The cellular response in neuroinflammation is orchestrated by specific signaling pathways. Three of the most prominent are NF-κB, JAK-STAT, and the NLRP3 inflammasome [1].

- NF-κB Pathway: This is a major regulator of inflammation. Its activation in glial cells leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that amplify the immune response [1].

- JAK/STAT Pathway: This pathway is used by over 70 cytokines and is critical for initiating innate immunity and orchestrating adaptive immune responses [4] [5]. Dysregulation of JAK/STAT signaling is implicated in the chronic neuroinflammation seen in conditions like Alzheimer's and Parkinson's disease [4]. The pathway involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins; upon cytokine binding, JAKs phosphorylate STATs, which then dimerize and translocate to the nucleus to regulate gene expression [4].

- NLRP3 Inflammasome: This is a multi-protein complex that, when activated, processes and releases the potent pro-inflammatory cytokine IL-1β, contributing to neuronal damage [1].

The following diagram illustrates the core JAK-STAT signaling cascade, a pathway with recognized importance in neuroinflammation:

Figure 1: The JAK-STAT signaling pathway. A cytokine binding to its receptor activates JAK kinases, which phosphorylate STAT proteins. Phosphorylated STATs form dimers, move to the nucleus, and regulate gene expression. The SOCS protein provides negative feedback.

Research and Therapeutic Landscape

Current therapeutic strategies for neuroinflammatory disorders are evolving. While traditional anti-inflammatory drugs like NSAIDs and corticosteroids offer limited efficacy in chronic conditions, research is focused on more targeted approaches [1]. These include:

- Immunomodulators: Drugs that target specific components of the immune response.

- Gene and RNA-based Therapeutics: Aiming to silence or modify the expression of genes driving inflammation.

- Stem Cell Methods: Using stem cells to repair damage and modulate the immune environment.

- Novel Strategies: Investigating the gut-brain axis and modulation of metabolic states to regulate neuroinflammation [1] [3].

Suggested Research Directions for Sotrastaurin

Although this compound has not been studied in neuroinflammation, its known mechanism suggests potential research avenues. This compound is an oral protein kinase C (PKC) inhibitor that blocks early T-cell activation, which is why it was developed for preventing transplant rejection [6] [7].

Given that T-cell infiltration into the CNS is a key feature of many neuroinflammatory diseases [1], you could explore:

- Investigating the role of specific PKC isoforms in the activation of CNS-resident microglia and astrocytes, not just T-cells.

- Designing in vitro studies using human iPSC-derived microglia, astrocytes, or brain organoids [2] [3] to test if this compound can suppress the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in these cells when stimulated.

- Utilizing established animal models of neuroinflammatory diseases (like experimental autoimmune encephalomyelitis - EAE, a model of MS) to pre-clinically assess the efficacy of PKC inhibition.

References

- 1. Mechanisms and Emerging Regulators of Neuroinflammation [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Trends in Neuroinflammatory and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Research Trends in Neuroinflammatory and ... [mdpi.com]

- 4. Role of JAK/STAT in the Neuroinflammation and its ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting STATs in neuroinflammation: The road less ... [semanticscholar.org]

- 6. First Clinical Results in Renal‐Transplant Recipients [sciencedirect.com]

- 7. Overview of this compound clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

Sotrastaurin autoimmune disease management mechanism

Sotagliflozin Profile and Core Mechanism

Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). Its primary mechanism involves independent actions on SGLT2 in the kidneys and SGLT1 in the gastrointestinal tract [1] [2].

Molecular Profile

| Attribute | Detail |

|---|---|

| Chemical Formula | C({21})H({25})ClO(_5)S [2] |

| SGLT2 Inhibition (IC₅₀) | 0.0018 µM (1.8 nM) [1] |

| SGLT1 Inhibition (IC₅₀) | 0.036 µM (36 nM) [1] |

| SGLT2/SGLT1 Selectivity | ~20-fold [1] |

| Primary Metabolite | 3-O-glucuronide (M19); >275-fold less active [2] |

Mechanism of Action Overview The following diagram illustrates the dual inhibitory action of Sotagliflozin on SGLT1 and SGLT2:

Anti-inflammatory and Immunomodulatory Mechanisms

Beyond its metabolic actions, Sotagliflozin exhibits pleiotropic effects that are relevant to autoimmune disease management. The anti-inflammatory properties of SGLT inhibitors are linked to several interconnected pathways [3].

Key Immunomodulatory Pathways of SGLT Inhibition

The systemic anti-inflammatory state is manifested by a consistent reduction in plasma concentrations of key inflammatory biomarkers, including TNF-α, IL-6, and IL-1β [3].

Insights from Preclinical and Clinical Studies

Evidence supporting the therapeutic potential of SGLT inhibitors in immune-related conditions is growing.

- T-cell Modulation: SGLT2 inhibitors can suppress the effector functions of human T-cells. Abnormal T-cell activation is a hallmark of autoimmune diseases (AIDs), and their function is closely tied to metabolic reprogramming. Upon activation, T-cells shift from oxidative phosphorylation (OXPHOS) to glycolysis. SGLT inhibitors may help normalize this dysregulated metabolic state in pathogenic T-cells, reducing their activation, proliferation, and pro-inflammatory cytokine production [4].

- Renal Protection in Autoimmunity: Clinical studies have validated that SGLT2 inhibitors significantly reduce the risk of chronic kidney disease (CKD) progression in non-diabetic patient groups, including those with autoimmune forms of chronic glomerulonephritis like IgA nephropathy [4].

- Superior Efficacy in Preclinical Model: A 2025 preclinical study in a rat model of salt-sensitive hypertension and CKD directly compared dual SGLT1/2 inhibition (with Sotagliflozin) against selective SGLT2 inhibition. The study found that Sotagliflozin provided a greater reduction in mean arterial pressure and more effectively attenuated kidney injury. It also nearly doubled fractional glucose excretion and showed pronounced effects on lipid metabolism and inflammatory signaling pathways in the kidney [5].

Conclusion and Research Implications

Sotagliflozin, through its dual SGLT1/SGLT2 inhibition, offers a multifaceted mechanism that extends beyond glycemic control to encompass systemic anti-inflammatory and immunomodulatory effects. The evidence suggests its potential is rooted in:

- Metabolic Reprogramming: Modifying the energy substrate and shifting T-cell metabolism.

- Inflammatory Pathway Suppression: Downregulating key pro-inflammatory cytokines.

- Direct Organ Protection: Demonstrating superior efficacy in preclinical models of kidney injury.

For researchers, the most promising directions include investigating Sotagliflozin's application in specific autoimmune contexts, such as lupus nephritis or rheumatoid arthritis, and further elucidating its direct effects on immune cell populations in vivo.

References

- 1. Sotagliflozin, the first dual SGLT inhibitor: current outlook ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online Sotagliflozin [go.drugbank.com]

- 3. Research advances in the anti - inflammatory effects of SGLT... [dmsjournal.biomedcentral.com]

- 4. SGLT2 inhibitors in autoimmune diseases [frontiersin.org]

- 5. Preclinical evidence supports sotagliflozin's superior ... [news-medical.net]

Sotrastaurin organ transplantation immunosuppression

Mechanism of Action

Sotrastaurin (AEB071) is a low molecular weight, synthetic molecule that acts as a potent, selective inhibitor of several classical (α, β) and novel (θ) isoforms of Protein Kinase C [1] [2]. These isoforms are critically involved in early T-cell receptor (TCR) and CD28 costimulation signaling.

- Primary Immunosuppressive Effect: By inhibiting PKC, this compound blocks the subsequent activation of the transcription factor NF-κB [1] [2]. This prevents the transcription of key genes required for T-cell activation, such as those for IL-2 and IFN-γ, thereby inhibiting T-effector cell proliferation and pro-inflammatory cytokine production [3] [4].

- Calcineurin-Independent Pathway: Unlike mainstay drugs like tacrolimus and cyclosporine, this compound's action is calcineurin-independent [3]. This offers a different mechanism that could avoid calcineurin inhibitor (CNI)-related toxicities, particularly nephrotoxicity.

- Preservation of Regulatory T-Cells (Tregs): A critical differentiator is this compound's effect on Tregs. While it potently inhibits conventional T-effector cells, evidence suggests it preserves or even allows the function of regulatory T-cells (Tregs) [1] [4]. This is because Treg stability and function may rely less on NF-κB and more on other pathways, such as STAT-5 phosphorylation, which remains intact with this compound treatment [1].

The diagram below illustrates this core mechanism and its cellular consequences.

This compound inhibits PKC, blocking T-effector activation while sparing Treg function.

Preclinical & Clinical Evidence Summary

The therapeutic potential of this compound has been evaluated in both animal models and human clinical trials, primarily in transplantation and autoimmune contexts.

| Model/Setting | Key Findings | Reference |

|---|

| Rat Liver Transplant Model (Syngeneic) | Prolonged OLT survival (>90% vs 40% in controls). Reduced serum ALT (indicating less liver damage). Diminished T-cell infiltration & macrophage/neutrophil accumulation. Downregulated pro-apoptotic signals (cleaved caspase-3), upregulated anti-apoptotic Bcl-2/Bcl-xL. | [3] | | Phase II Renal Transplant Trial | this compound + tacrolimus (standard/reduced dose) was efficacious & well-tolerated initially. Conversion from tacrolimus to MPA at Month 3 led to high rates of efficacy failure (44.8%/34.1%). → Led to premature study discontinuation. | [5] | | Clinical Study on Tregs (Renal Transplant) | Treg numbers correlated with higher this compound trough levels. Treg suppressive function was not affected ex vivo, unlike the inhibition of alloactivated T-effector cells. | [1] [2] | | In Vitro Virological Assays | No proviral effect on HBV or HCV replication. High, near-cytotoxic concentrations slightly reduced viral replication, likely via anti-proliferative effect. | [6] | | Phase Ib Oncology Trial (Uveal Melanoma) | this compound combined with alpelisib (PI3Kα inhibitor) had a tolerable safety profile. Limited clinical activity was observed in the studied cohort. | [7] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies from pivotal studies.

In Vivo Model of Liver Ischemia-Reperfusion Injury (IRI)

This protocol, adapted from a study demonstrating this compound's cytoprotective effects, can be used to investigate its role in mitigating organ preservation injury [3].

- Animals: Male Sprague-Dawley (SD) rats.

- OLT Model: Livers harvested and stored in UW solution at 4°C for 30 hours (prolonged cold ischemia) before orthotopic transplantation into syngeneic recipients.

- Dosing:

- Group I (Donor + Recipient): this compound (30 mg/kg) administered via oral gavage to donors 90 minutes pre-harvest and to recipients 90 minutes pre-transplant, then twice daily for 3 days post-OLT.

- Group II (Recipient Only): this compound administered only to recipients on the same schedule as Group I.

- Control Group: Treated with vehicle (PBS).

- Primary Endpoint: 14-day survival.

- Secondary Analyses:

- Hepatocellular Damage: Serum ALT (sALT) levels measured serially.

- Histology: H&E staining of OLT sections, graded blindly using Suzuki's classification for IRI severity.

- Immunohistochemistry: Staining for CD3 (T cells) and CD68 (macrophages); positive cells counted in 10 high-power fields (HPF)/section.

- Apoptosis: Detected by TUNEL assay.

- Western Blot: Analysis of OLT protein extracts for cleaved caspase-3, Bcl-2, Bcl-xL, phospho-PKCθ, phospho-IκBα, and NF-κB.

In Vitro T-Cell and Macrophage Functional Assays

This protocol is suitable for probing the immunomodulatory effects of this compound on specific immune cell populations in a controlled setting [3].

- Cell Isolation:

- T Cells: Isolated from rat spleens.

- Macrophages: Derived from rat bone marrow.

- Culture Conditions:

- T-Cell Activation: Spleen T cells incubated for 24–72 hours with ConA (5 μg/mL) as a mitogen, with or without This compound (10 nM).

- Macrophage-T Cell Co-culture: Macrophages co-cultured with T cells (1:5 ratio) for 24–72 hours with ConA (5 μg/mL), with or without this compound (10 nM).

- Readouts:

- Gene Expression: qRT-PCR for IL-2, IFN-γ, TNF-α, IL-1β mRNA. Primer sequences were normalized to the housekeeping gene β-actin.

- Protein Secretion: Cell-free supernatants analyzed by ELISA for IFN-γ, TNF-α, and IL-1β levels.

- Signaling Analysis: Western blot of cell extracts for phospho-PKCθ and phospho-IκBα.

Current Status and Future Perspectives

The clinical development of this compound in transplantation has faced significant hurdles. The premature discontinuation of a key Phase II renal transplant trial due to high rejection rates after conversion to a calcineurin inhibitor (CNI)-free regimen with MPA was a major setback [5]. However, the initial phase of that trial, where this compound was combined with tacrolimus, showed promise, suggesting that its future may lie in combination therapies with low-dose CNIs rather than as a complete CNI replacement.

Ongoing research explores other potentials:

- Oncology: this compound is being investigated in GNAQ/GNA11 mutant uveal melanoma, though a phase Ib trial combining it with the PI3Kα inhibitor alpelisib showed limited clinical efficacy despite target engagement [7].

- Autoimmune Diseases: Its ability to inhibit effector T-cells while preserving Tregs makes it a candidate for conditions like psoriasis [4].

- Research Tool: It remains a valuable compound for dissecting PKC-dependent signaling pathways in immunology and cell biology. The global market for research-grade this compound is projected to grow, driven by its use in basic and preclinical research [8].

References

- 1. The protein kinase C inhibitor this compound allows ... [pubmed.ncbi.nlm.nih.gov]

- 2. The protein kinase C inhibitor this compound allows regulatory T ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Protein Kinase C Inhibitor, Ameliorates ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PKC in Human T Cells Using this compound ... [sciencedirect.com]

- 5. First Clinical Results in Renal‐Transplant Recipients [sciencedirect.com]

- 6. The Novel Immunosuppressive Protein Kinase C Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 7. A Phase Ib Study of this compound, a PKC Inhibitor, and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Market 2025 Forecast to 2032 [24chemicalresearch.com]

Alternative Information: Sotagliflozin vs. Sotrastaurin

It appears there may be some confusion between two similarly named drugs:

- Sotagliflozin: The drug featured in the search results. It is a dual SGLT1/SGLT2 inhibitor used for heart failure, diabetes, and chronic kidney disease [1] [2].

- Sotrastaurin: The drug you asked about. It is an investigational protein kinase C (PKC) inhibitor that has been studied in the context of organ transplantation and, notably, for autoimmune skin conditions like psoriasis.

The search results contain extensive and recent data on Sotagliflozin. Below is a summary of its core mechanisms and applications, which, while not what you requested, may be of peripheral interest.

Mechanism of Action: Dual SGLT1/SGLT2 Inhibition

Sotagliflozin's unique mechanism involves the dual inhibition of sodium-glucose cotransporters [1].

Figure 1: Sotagliflozin's dual inhibition mechanism targets SGLT2 in the kidney and SGLT1 in the gastrointestinal tract.

Key Quantitative Clinical Outcomes

The efficacy of sotagliflozin is demonstrated across multiple large-scale clinical trials.

| Clinical Trial | Patient Population | Key Efficacy Findings | Reference |

|---|---|---|---|

| SCORED | T2D, CKD, CV risk factors | 23% reduction in total MACE (CV death, non-fatal MI, non-fatal stroke) [3] [1]. | |

| SOLOIST-WHF | T2D, worsening heart failure | Significant reduction in CV death, HF hospitalization, and urgent HF visits [4]. | |

| SOTA-P-CARDIA | HFpEF, without diabetes | Significant improvements in left ventricular mass, diastolic function, and quality of life [5]. |

References

- 1. A Diabetes, Heart Failure, and Kidney Disease Medication ... [mountsinai.org]

- 2. The journey of Sotagliflozin: from its status as a withdrawn ... [pharmacypractice.org]

- 3. Effect of sotagliflozin on major adverse cardiovascular events [sciencedirect.com]

- 4. “Is sotagliflozin a 'wonder drug'? A review of its impact on ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Data Demonstrating Efficacy of Sotagliflozin in ... [onyxnewsroom.com]

Sotrastaurin N-desmethyl-sotrastaurin metabolite formation

Quantitative Data on Sotrastaurin and its Metabolite

The tables below summarize key quantitative data from the clinical pharmacokinetics overview and the bioanalytical method validation [1] [2] [3].

Table 1: Clinical Pharmacokinetic Profile at Steady State This table shows data from renal transplant patients receiving twice-daily doses.

| Parameter | Value at 200 mg | Value at 300 mg | Notes |

|---|---|---|---|

| Average Predose Blood Concentration | ~600 ng/mL | ~900 ng/mL | Measured using a validated LC-MS/MS method [2] |

| Active Metabolite (N-desmethyl-sotrastaurin) Exposure | <5% of parent drug exposure | <5% of parent drug exposure | Present at low concentrations [2] |

| Elimination Half-life (Parent Drug) | ~6 hours | ~6 hours | Average value [2] |

Table 2: Key Parameters of the Validated Bioanalytical Method This table outlines the performance of the HPLC-MS/MS method for simultaneous quantification [1].

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography / Tandem Mass Spectrometry (HPLC-MS/MS) |

| Quantification Range | 3.00 - 1200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |

| Sample Volume | 300 µL |

| Chromatographic Runtime | 3.5 min |

| Inter-run Bias (this compound) | -4.4% to 0.4% |

| Inter-run Variability (this compound) | 1.8% to 2.5% |

| Inter-run Bias (N-desmethyl-sotrastaurin) | 1.6% to 2.3% |

| Inter-run Variability (N-desmethyl-sotrastaurin) | 2.7% to 3.9% |

Detailed Experimental Protocol

The following is the detailed methodology for the simultaneous quantification of this compound and N-desmethyl-sotrastaurin in human blood, as validated in the 2012 study [1].

Chromatography

- Column: Reversed-phase C₁₈ (50 mm × 4.6 mm, 5 µm particle size).

- Column Temperature: 40 ± 3 °C.

- Mobile Phase: A mixture of 2 mM ammonium acetate in water (pH adjusted to 4.5), methanol, and acetonitrile in a volume ratio of 25:15:60.

- Flow Rate: 1.0 mL/min.

Mass Spectrometry Detection

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Sample Anticoagulant: The method was validated using K₃EDTA and cross-validated with Li-Heparin and Na-Heparin.

Method Validation The validation was performed according to the FDA's "Guidance for Industry, Bioanalytical Method Validation" and demonstrated:

- Specificity: The method was confirmed to be specific for both analytes, with no significant interference from other components in the blood matrix.

- Recovery: The method achieved high absolute recovery for both compounds.

- Sensitivity and Linearity: The method was validated as accurate and precise across the entire range of 3.00 to 1200 ng/mL.

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway for this compound, generating its key active metabolite.

Diagram: CYP3A4-mediated formation of N-desmethyl-sotrastaurin.

Context and Limitations of the Information

- Drug Development Status: this compound was an investigational immunosuppressant as of the source publications, having only reached Phase II clinical trials [2]. Its current status is uncertain.

- Clinical Pharmacokinetics: this compound is primarily metabolized by the CYP3A4 enzyme system [2]. It is a substrate and modulator of other drugs, meaning it can interact with medications like cyclosporine, ketoconazole, everolimus, and tacrolimus [2].

References

Application Note: LC-MS/MS Quantification of Sotrastaurin and N-desmethyl-sotrastaurin

This document summarizes a robust, sensitive, and fully validated bioanalytical method for the simultaneous quantification of Sotrastaurin (AEB071) and its active metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood. The method is critical for therapeutic drug monitoring and pharmacokinetic assessments in clinical development [1] [2].

- Analytical Challenge: this compound is a novel protein kinase C inhibitor investigated for its immunosuppressive effects. Monitoring its and its metabolite's concentration in blood is vital for understanding its efficacy and safety profile in patients, for instance, in transplant rejection prevention [3] [4] [2].

- Proposed Solution: A highly specific LC-MS/MS method that offers high recovery, excellent sensitivity (LLOQ of 3.00 ng/mL), and a short runtime of 3.5 minutes, enabling high-throughput analysis [1] [5].

- Key Features:

- Simultaneous Analysis: Quantifies both parent drug and active metabolite in a single run [1].

- High Sensitivity: Requires only a 300 µL sample volume [1] [5].

- Robust Validation: The method meets all FDA acceptance criteria for bioanalytical method validation, including specificity, accuracy, precision, and stability [1].

Detailed Experimental Protocol

Materials and Reagents

- Analytes: this compound and N-desmethyl-sotrastaurin reference standards.

- Blood Collection: Human blood collected using K₃EDTA as the anticoagulant. The method has also been cross-validated for Li-Heparin and Na-Heparin [1] [5].

- Mobile Phase: 2 mM ammonium acetate in water (pH adjusted to 4.5), methanol, and acetonitrile in a ratio of 25:15:60 (v/v) [1] [5].

- Chromatography Column: Reversed-phase C₁₈ column (50 mm × 4.6 mm, 5 μm) [5].

Equipment and Instrumentation

- LC System: HPLC system capable of handling a flow rate of 1 mL/min.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Data Acquisition: Software capable of multiple reaction monitoring (MRM).

Sample Preparation Procedure

- Aliquot: Pipette 300 µL of human blood sample into a suitable tube.

- Protein Precipitation: Add a suitable volume of precipitation solvent (e.g., acetonitrile) containing internal standards.

- Vortex and Centrifuge: Mix vigorously and centrifuge to precipitate proteins.

- Collect Supernatant: Transfer the clear supernatant to an autosampler vial for injection [1].

The following workflow outlines the sample preparation and analysis steps:

LC-MS/MS Analytical Conditions

The table below details the standard operating parameters for the LC-MS/MS system.

Table 1: Instrumental Parameters for LC-MS/MS Analysis

| Parameter | Specification |

|---|---|

| Column | C₁₈ (50 mm × 4.6 mm, 5 μm) |

| Column Temperature | 40 ± 3 °C |

| Mobile Phase | 2mM Ammonium Acetate (pH 4.5) : Methanol : Acetonitrile (25:15:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | Not specified in source (typically 5-20 µL) |

| Run Time | 3.5 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for this compound and N-desmethyl-sotrastaurin should be optimized on the specific instrument used. The source does not provide these precise values [1] [5].

Method Validation Summary

The method was comprehensively validated according to FDA guidelines. Key performance data is summarized below.

Table 2: Method Validation Results

| Validation Parameter | Result for this compound | Result for N-desmethyl-sotrastaurin | | :--- | :--- | :--- | | Linear Range | 3.00 - 1200 ng/mL | 3.00 - 1200 ng/mL | | Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | 3.00 ng/mL | | Absolute Recovery | 115.9% (overall mean) | 110.4% (overall mean) | | Inter-day Accuracy (Bias) | -4.4% to 0.4% | -1.6% to 2.3% | | Inter-day Precision | 1.8% to 5.2% | 2.7% to 3.9% | | Specificity | No significant interference in six different lots of human blood |

Pharmacological Context and Data Interpretation

This compound inhibits T-cell activation by targeting protein kinase C (PKC) isoforms, a mechanism distinct from calcineurin inhibitors [4]. The following diagram illustrates its mechanism and the role of its metabolite:

- Expected Concentrations: In renal transplant patients receiving 300 mg twice daily, steady-state predose blood concentrations averaged approximately 900 ng/mL [2].

- Metabolite Profile: N-desmethyl-sotrastaurin is the primary active metabolite, with blood concentrations typically less than 5% of the parent drug exposure [2].

- Clinical Relevance: Ex vivo studies have shown that this compound inhibits T-cell activation and proliferation, with an IC₅₀ (half maximal inhibitory concentration) of around 45 ng/mL [3]. This highlights the importance of the method's sensitivity, as the LLOQ (3 ng/mL) is well below therapeutically active levels.

Notes and Troubleshooting

- Stability: While the method was validated for stability, specific stability data (e.g., freeze-thaw, long-term) is not detailed in the provided sources. It is recommended to conduct stability tests under specific storage conditions.

- Matrix Effects: The method's high recovery and use of internal standards help control matrix effects. However, consistent use of the specified anticoagulant (K₃EDTA) is crucial [1].

- Drug Interactions: this compound is primarily metabolized by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers can significantly alter its blood concentrations and should be monitored closely [2].

References

- 1. Validation of a liquid chromatography/tandem mass spectrometry... [oak.novartis.com]

- 2. Overview of this compound clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 3. The protein kinase C inhibitor this compound allows regulatory T ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Validation of a Liquid chromatography/tandem Mass ... [pubmed.ncbi.nlm.nih.gov]

Sotrastaurin analytical method validation

A Path to Finding Sotrastaurin Protocols

Since specific methods for this compound were not available in my search, here are effective strategies to locate the information you need:

- Search Specialized Databases: Use Google Scholar, PubMed, and ScienceDirect with specific queries like

" HPLC"or"this compound ICH validation". - Consult Pharmacopoeias: Check official resources like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), which may have monographs for this compound.

- Refine Your Search Terms: Broaden your search to

"PKC inhibitor analytical method"or investigate the manufacturer's published literature if this compound is still in clinical trials.

Template for Analytical Method Validation

The table below summarizes the core parameters required for validation as per ICH guidelines, which you can use as a template for this compound [1] [2] [3].

| Validation Parameter | Experimental Methodology & Purpose | Acceptance Criteria (Example for Sotagliflozin) |

|---|---|---|

| System Suitability | Injects of standard solution (n=6); ensures instrument readiness [3]. | %RSD of peak area & RT < 2% [3]. |

| Specificity | Analyze sample with/without placebo; confirms measurement is only of the analyte [3]. | No interference from placebo at analyte RT [3]. |

| Linearity | Analysis of 5+ concentration levels; demonstrates proportional response to concentration [3]. | R² > 0.999 [3]. |

| Accuracy (Recovery) | Spiked placebo samples at 50%, 100%, 150% levels; measures closeness to true value [3]. | Mean recovery 98-102% [3]. |

| Precision | ||

| - Method Precision | Multiple homogenous sample preparations (n=6); measures repeatability [3]. | %RSD < 2% [3]. |

| - Intermediate Precision | Analysis on different days/analysts; assesses method robustness [3]. | %RSD < 2% [3]. |

| Forced Degradation | Stressed conditions (acid, base, oxidative, thermal, photolytic); evaluates method specificity and stability [3]. | Peak purity of analyte; clear separation from degradation products [3]. |

| Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature, etc. [3]. | System suitability criteria are met in all varied conditions [3]. |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. | LOD: 0.05 μg/mL; LOQ: 0.10 μg/mL (for Sotagliflozin) [3]. |

Experimental Workflow Visualization

Once you have the specific details for this compound, you can use the following Graphviz DOT script as a foundation to create a detailed workflow diagram. This script outlines a generic stability-indicating method development process.

This diagram illustrates a logical workflow for developing a stability-indicating analytical method, from initial setup to final validation.

How to Adapt the Template for this compound

To create your application notes for this compound, use the provided template and replace the example data with your specific findings:

- Substitute All Sotagliflozin Data: Replace the Sotagliflozin-specific details (like column type, mobile phase, retention time, and LOD/LOQ values) with the optimized conditions you establish for this compound.

- Update the Diagram: Modify the Graphviz script to reflect your exact experimental workflow, including the specific column, mobile phase composition, and wavelength you determine for this compound.

References

Analytical Methods for Drug Concentration Measurement: Sotagliflozin as a Reference

The methodologies below, developed for Sotagliflozin, illustrate a comprehensive approach to quantifying a drug in a dosage form using UV-Spectrophotometry and RP-HPLC, which are common techniques also applicable for blood concentration measurement with appropriate sample preparation [1].

Table: Summary of Analytical Methods for Sotagliflozin Quantification

| Method | Technique Principle | Key Parameters | Validation Results |

|---|---|---|---|

| Method A | Zero-order UV Spectrophotometry | Measurement in methanol at 254 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |

| Method B | First-order Derivative Spectrophotometry | Amplitude measurement at 264 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |

| Method C | Second-order Derivative Spectrophotometry | Amplitude measurement at 234 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |

| Method D (RP-HPLC) | Reverse-Phase High-Performance Liquid Chromatography | Column: C18 Mobile Phase: Acetonitrile:0.1% orthophosphoric acid (40:60 v/v) Flow Rate: 1 mL/min Detection: 249 nm Retention Time: 3.748 min [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |

Detailed Experimental Protocol for RP-HPLC Method

The following provides a detailed workflow for the RP-HPLC method, which is often the preferred technique for its specificity and sensitivity in complex biological matrices.

Key Experimental Steps

Sample and Standard Preparation:

- A stock solution of the analyte is prepared in a suitable solvent like methanol.

- A series of working standard solutions are prepared from the stock solution via serial dilution to create a calibration curve.

- For biological samples (e.g., plasma), a sample clean-up step such as protein precipitation is essential before injection into the HPLC system.

HPLC Instrument Setup and Chromatographic Separation:

- Column: Use a Reverse-Phase C18 column.

- Mobile Phase: Utilize a mixture of acetonitrile and 0.1% orthophosphoric acid in a ratio of 40:60 (v/v). The mobile phase should be filtered and degassed before use.

- Flow Rate: Set to 1.0 mL/min in isocratic mode.

- Detection: Use a UV or PDA detector set to 249 nm.

- Injection Volume: A typical volume is 20 µL.

- Under these conditions, Sotagliflozin has a retention time of approximately 3.75 minutes [1].

Method Validation:

- The developed method must be validated according to ICH guidelines. The referenced methods were confirmed to be robust, precise (Relative Standard Deviation, RSD < 1%), and accurate (recovery values between 98% and 100%) [1].

References

Sotrastaurin Mechanism of Action and Key Biomarkers

Sotrastaurin is a potent, selective oral inhibitor of classical and novel Protein Kinase C (PKC) isoforms [1] [2]. Its primary mechanism involves blocking early T-cell activation by inhibiting key signaling pathways downstream of the T-cell receptor.

- Immunosuppression: In T-cells, this compound inhibits the calcium-independent PKC pathway, preventing the activation of the transcription factor NF-κB [3] [2]. This leads to reduced production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) [4] [2].

- Anti-tumor Activity: In uveal melanoma, this compound targets oncogenic signaling driven by GNAQ/GNA11 mutations [1] [5]. It inhibits downstream PKC signaling, affecting the MAPK pathway and leading to cell growth inhibition and apoptosis [6].

The diagram below illustrates the primary signaling pathways affected by this compound and the key biomarkers used to measure its activity.

Experimental Protocols for Biomarker Measurement

Here are detailed methodologies for key experiments cited in the literature to measure this compound's biomarker responses.

Protocol 1: Gene Expression Analysis via qRT-PCR

This protocol measures changes in mRNA levels of key genes in response to PKC pathway inhibition [6].

- Primary Applications: Quantifying expression of PKC-regulated genes (e.g., IL2, CDC25A, SURVIVIN, CCND1) in activated lymphocytes or uveal melanoma cell lines.

- Materials:

- Cells of interest (e.g., human PBMCs or uveal melanoma cell lines like MEL270).

- Procedure:

- Cell Culture & Treatment: Culture cells in appropriate medium. Treat with this compound at desired concentrations (e.g., 0-1000 nM) for a set period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

- RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy). Include a DNase digestion step.

- cDNA Synthesis: Use 1 µg of total RNA for reverse transcription with a High-Capacity cDNA Reverse Transcription Kit.

- qPCR Amplification: Prepare reactions with cDNA, SYBR Green Master Mix, and gene-specific primers. Run in a real-time PCR cycler with this program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

- Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes (e.g., GAPDH, ACTB).

Protocol 2: Phosphoprotein Analysis via Western Blot

This protocol assesses target engagement by this compound by measuring changes in phosphorylation levels of PKC substrates [1] [6].

- Primary Applications: Detecting phosphorylation of MARCKS (pMARCKS) and PKCδ/θ (p-PKCδ/θ) in tumor biopsies or cell lines.

- Materials:

- Pre-cast polyacrylamide gels (4-20%).

- Procedure:

- Cell Lysis & Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect supernatant.

- Protein Quantification: Determine protein concentration using a BCA assay.

- Gel Electrophoresis: Load 20-30 µg of protein per lane. Separate proteins by SDS-PAGE at 120 V for 60-90 min.

- Protein Transfer: Transfer to a PVDF membrane at 100 V for 60 min.

- Blocking and Antibody Incubation:

- Block membrane with 5% BSA in TBST for 1 hour.

- Incubate with primary antibody (e.g., anti-pMARCKS, anti-p-PKCδ/θ, anti-pERK) diluted in blocking buffer overnight at 4°C.

- Wash membrane 3x with TBST.

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Use enhanced chemiluminescence (ECL) substrate and image with a digital imager. Re-probe membrane for total protein (e.g., total ERK) as a loading control.

Protocol 3: Functional T-cell Assay (Lymphocyte Proliferation)

This protocol measures the functional inhibitory effect of this compound on lymphocyte proliferation [4] [3].

- Primary Applications: Evaluating immunosuppressive potency in human peripheral blood mononuclear cells (PBMCs).

- Materials:

- Ficoll-Paque for PBMC isolation.

- Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using density-gradient centrifugation with Ficoll-Paque.

- Cell Seeding and Stimulation: Seed PBMCs in a 96-well plate. Add this compound (a range of 0-500 nM) or vehicle control.

- Proliferation Induction: Stimulate cells to proliferate using:

- Calcium-dependent pathway: Anti-CD3/anti-CD28 antibodies.

- Calcium-independent pathway: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

- Proliferation Measurement: After 72-96 hours, measure proliferation by adding BrdU or MTT for the final 4-8 hours. Quantify using a plate reader.

- Data Analysis: Calculate percentage inhibition relative to stimulated, untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: Immunophenotyping by Flow Cytometry

This protocol quantifies the effect of this compound on immune cell populations, particularly regulatory T cells (Tregs) [3].

- Primary Applications: Tracking CD4+CD25+FoxP3+ regulatory T cells (Tregs) in patient blood.

- Materials:

- Fluorescently-labeled antibodies (e.g., anti-CD4, anti-CD25).

- Procedure:

- Blood Sample Collection: Collect whole blood in heparinized tubes from patients or healthy donors.

- Cell Staining for Surface Markers: Aliquot blood, add antibodies against surface markers (e.g., CD4-FITC, CD25-APC), and incubate for 15-20 min in the dark.

- Red Blood Cell Lysis: Add lysing buffer, incubate, then centrifuge and wash cells.

- Intracellular Staining (FoxP3): Fix and permeabilize cells using a commercial kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Incubate with anti-FoxP3-PE antibody.

- Flow Cytometry Acquisition: Resuspend cells in staining buffer and acquire data on a flow cytometer (e.g., FACS Canto II). Analyze data to determine the percentage of CD4+CD25+FoxP3+ Tregs.

Summary of Quantitative Biomarker Data

The tables below summarize key quantitative findings from published studies on this compound's effects.

Table 1: Biomarker Responses in Immunological Studies

| Biomarker / Readout | Experimental System | This compound Effect | Citation |

|---|---|---|---|

| IL-2 & TNF-α Production | T-cells (Ca²⁺-indep. activation) | 75% ± 22% inhibition from baseline | [4] |

| IL-2 mRNA Levels | T-cells (Ca²⁺-indep. activation) | 90% ± 9% decrease from baseline | [4] |

| Lymphocyte Proliferation | PBMCs (Ca²⁺-dep. pathway) | 82% ± 9% inhibition from baseline | [4] |

| Tacrolimus AUC | Healthy subjects (co-admin) | 2.0-fold increase (90% CI: 1.8-2.1) | [4] [7] |

| Treg Frequency | Renal transplant patients | Positive correlation with drug trough levels (r=0.68) | [3] |

| IC₅₀ for Alloproliferation | PBMCs (Mixed Lymphocyte Reaction) | 45 ng/mL (90 nM) | [3] |

Table 2: Biomarker Responses in Uveal Melanoma Studies

| Biomarker / Readout | Experimental System | This compound Effect | Citation |

|---|---|---|---|

| pMARCKS / pPKCδ/θ | UM cell lines (Western Blot) | Significant reduction or complete loss of phosphorylation | [6] |

| CDC25A, SURVIVIN, CCND1 mRNA | UM cell lines (qPCR) | Reduced expression | [6] |

| PUMA Protein | UM cell lines (Western Blot) | Increased expression | [6] |

| Synergy with Nutlin-3 (p53 activator) | UM cell lines (Growth Inhibition) | Synergistic effect in GNAQ/11 mutant lines | [6] |

| Apoptosis Induction (PARP Cleavage) | UM cell lines (Western Blot) | Increased cleaved PARP, esp. in combination therapy | [6] |

Application Workflow and Data Interpretation

The following diagram outlines a recommended workflow for conducting a biomarker response study for this compound, from experimental design to data interpretation.

Key Conclusions for Researchers

- Biomarker Suite: A multi-modal approach is crucial. Relying on a single biomarker is insufficient to capture the full pharmacological effect of this compound.

- Context Matters: Biomarker responses are highly dependent on the biological context. Expected outcomes differ significantly between immunosuppression and oncology settings.

- Combination Potential: The distinct mechanisms of this compound and other agents create opportunities for rational combination therapies, which should be monitored through complementary biomarker sets.